1-Chloro-1-(3-ethoxy-2-ethylphenyl)propan-2-one
CAS No.:
Cat. No.: VC18847745
Molecular Formula: C13H17ClO2
Molecular Weight: 240.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17ClO2 |
|---|---|
| Molecular Weight | 240.72 g/mol |
| IUPAC Name | 1-chloro-1-(3-ethoxy-2-ethylphenyl)propan-2-one |
| Standard InChI | InChI=1S/C13H17ClO2/c1-4-10-11(13(14)9(3)15)7-6-8-12(10)16-5-2/h6-8,13H,4-5H2,1-3H3 |
| Standard InChI Key | AMFFHHZRZLGMLX-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C=CC=C1OCC)C(C(=O)C)Cl |
Introduction
General Overview of "1-Chloro-1-(3-ethoxy-2-ethylphenyl)propan-2-one"
This compound is likely an organic molecule featuring:
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A chloro group attached to a carbon atom.
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A phenyl ring substituted with ethoxy and ethyl groups.
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A ketone functional group (propan-2-one).
Such compounds are typically studied for their chemical reactivity, potential applications in organic synthesis, and possible biological activities.
Synthesis Pathways
The synthesis of this compound may involve:
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Starting Materials:
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A substituted benzene derivative (e.g., 3-ethoxy-2-ethylbenzene).
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A halogenating agent (e.g., thionyl chloride for introducing the chloro group).
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A ketone precursor.
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Reaction Steps:
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Electrophilic substitution to introduce substituents on the aromatic ring.
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Chlorination of the alkyl chain.
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Introduction of the ketone group via oxidation or acylation.
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Analytical Characterization
To confirm its structure and purity, standard analytical techniques would be employed:
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NMR Spectroscopy: To determine the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To identify functional groups like C=O and C-Cl bonds.
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Elemental Analysis: To verify the molecular formula.
Applications and Potential Uses
Compounds like "1-Chloro-1-(3-ethoxy-2-ethylphenyl)propan-2-one" may have applications in:
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Organic Synthesis:
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As an intermediate in the production of pharmaceuticals or agrochemicals.
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In cross-coupling reactions due to its functionalized aromatic ring.
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Medicinal Chemistry:
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Potential as a building block for bioactive molecules.
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Material Science:
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Possible use in polymer or resin formulations due to its functional groups.
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Safety Considerations
Handling such compounds requires adherence to safety protocols:
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Toxicity: The chloro group may pose health risks upon inhalation or skin contact.
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Reactivity: The compound may react with strong bases, acids, or nucleophiles.
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Storage: Should be stored in a cool, dry place away from light and moisture.
If additional information becomes available or more specific details are required, further research into specialized chemical databases or experimental studies would be necessary.
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